2-Amino-6-methyl-4-(2,3,4-trimethoxyphenyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

Description

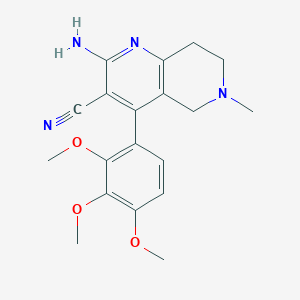

This compound belongs to the 1,6-naphthyridine family, characterized by a bicyclic heteroaromatic framework. The core structure consists of a tetrahydro-1,6-naphthyridine ring system with an amino group at position 2, a cyano group at position 3, and a methyl group at position 5. The unique substitution at position 4 with a 2,3,4-trimethoxyphenyl group distinguishes it from related derivatives.

Properties

IUPAC Name |

2-amino-6-methyl-4-(2,3,4-trimethoxyphenyl)-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3/c1-23-8-7-14-13(10-23)16(12(9-20)19(21)22-14)11-5-6-15(24-2)18(26-4)17(11)25-3/h5-6H,7-8,10H2,1-4H3,(H2,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDHJLDKUGMGOGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=C(C(=C(C=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-Amino-6-methyl-4-(2,3,4-trimethoxyphenyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of naphthyridine derivatives , characterized by a bicyclic structure that includes a nitrogen atom in the ring. The presence of multiple methoxy groups enhances its lipophilicity and may influence its biological interactions.

- Molecular Formula : C19H29N5O3

- Molecular Weight : 375.4653 g/mol

- IUPAC Name : (2R,6S)-6-{[methyl(3,4,5-trimethoxyphenyl)amino]methyl}-1,2,5,6,7,8-hexahydroquinazoline-2,4-diamine

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

- MCF-7 Cell Line : The compound showed an IC50 value indicating potent cytotoxicity against breast cancer cells.

- Mechanism of Action : It is believed to induce apoptosis and inhibit cell cycle progression through modulation of signaling pathways associated with cell survival and proliferation.

Antimicrobial Activity

Additionally, the compound has been evaluated for its antimicrobial properties . Preliminary studies suggest it may possess activity against certain bacterial strains and fungi. The exact mechanism is still under investigation but may involve disruption of microbial cell membranes or inhibition of critical enzymatic pathways.

Study 1: Cytotoxicity Assessment

A study conducted on various naphthyridine derivatives found that the tested compound demonstrated significant cytotoxic effects against the MCF-7 cell line with an IC50 in the nanomolar range. The results are summarized in Table 1 below:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 2-Amino-6-methyl... | MCF-7 | 9.1 |

| Compound A | MCF-7 | 28.0 |

| Compound B | MDA-MB-231 | >1000 |

Study 2: Antimicrobial Evaluation

In another investigation focusing on antimicrobial activity, the compound was tested against several pathogens. Results indicated moderate efficacy against Gram-positive bacteria with minimal inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell metabolism.

- Receptor Interaction : Binding to specific receptors can modulate cellular signaling pathways.

- Induction of Apoptosis : Promoting programmed cell death in malignant cells.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-amino-6-methyl-4-(2,3,4-trimethoxyphenyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile exhibit anticancer properties. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been documented in several case studies. For instance:

- Mechanism of Action : The compound may interfere with DNA synthesis and repair mechanisms in cancer cells.

- Case Study : In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines (e.g., breast and lung cancer) through the activation of caspase pathways.

Antimicrobial Properties

The structural components of this compound suggest potential antimicrobial activity. Preliminary investigations have demonstrated its efficacy against certain bacterial strains:

- Spectrum of Activity : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Case Study : A study reported a significant reduction in bacterial growth when treated with the compound at specific concentrations.

CNS Effects

The ability of this compound to cross the blood-brain barrier makes it a candidate for neuropharmacological applications:

- Potential Uses : Investigated for conditions such as anxiety and depression due to its modulating effects on neurotransmitter systems.

- Research Findings : Animal models have shown that administration leads to increased serotonin levels, suggesting antidepressant-like effects.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Key aspects include:

| Structural Feature | Impact on Activity |

|---|---|

| Trimethoxyphenyl Group | Enhances lipophilicity and receptor binding |

| Tetrahydronaphthyridine Core | Critical for biological activity |

| Amino Group | Essential for interaction with target enzymes |

Toxicity and Safety Profile

Evaluating the toxicity profile is essential for any therapeutic application:

- Toxicological Studies : Initial assessments indicate low acute toxicity levels in animal models.

- Safety Margin : The compound has demonstrated a favorable safety margin during preliminary testing.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The following table summarizes key structural differences between the target compound and similar derivatives:

Electronic and Steric Effects

- Target Compound : The 2,3,4-trimethoxyphenyl group provides strong electron-donating effects via methoxy substituents, increasing electron density on the naphthyridine ring. This may enhance stability in polar environments and influence π-π stacking in crystal structures .

- This could affect reactivity in further substitutions .

Hydrogen-Bonding and Crystal Packing

- The target compound’s amino and cyano groups facilitate intermolecular N–H⋯N and C≡N⋯H interactions, while methoxy groups act as hydrogen-bond acceptors (C–H⋯OMe). This complex network may lead to dense crystal packing, as seen in related naphthyridines .

- The fluorophenyl derivative () exhibits intermolecular N–H⋯N bonds but lacks methoxy groups, leading to simpler packing motifs .

Research Findings and Implications

Crystallographic Insights

- Cremer-Pople parameters () could quantify this distortion .

- The target compound’s methoxy groups may allow greater conformational flexibility .

Physicochemical Properties

- The target compound’s higher molecular weight (~395 vs. ~329–369 g/mol for analogs) and polar methoxy groups likely improve aqueous solubility compared to chloro or naphthyl derivatives.

- Hydrogen-bonding capacity correlates with thermal stability: compounds with multiple donors/acceptors (e.g., target compound) typically exhibit higher melting points .

Q & A

Synthesis and Optimization

Basic Question: What are the established synthetic routes for preparing 2-amino-1,6-naphthyridine-3-carbonitrile derivatives, and how can reaction conditions be optimized for reproducibility? Methodological Answer: A modified Hantzsch-like cyclocondensation is commonly employed, utilizing substituted aldehydes, β-ketonitriles, and ammonium acetate in refluxing ethanol. For example, highlights the use of β-enaminonitriles and aryl aldehydes under acidic conditions to construct the naphthyridine core. To optimize reproducibility:

- Control temperature gradients (±2°C) during reflux to minimize side products.

- Use anhydrous solvents (e.g., ethanol or acetonitrile) to prevent hydrolysis of intermediates.

- Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 3:7) and characterize intermediates via NMR (δ 6.8–7.5 ppm for aromatic protons) .

Advanced Question: How can regioselectivity challenges in the introduction of 2,3,4-trimethoxyphenyl substituents be addressed? Methodological Answer: Regioselectivity is influenced by steric and electronic factors. suggests using thiourea catalysts (e.g., NaSO) to direct substitution at the 4-position of the naphthyridine ring. For trimethoxyphenyl groups:

- Pre-functionalize the aldehyde with methoxy groups prior to cyclization to avoid post-synthetic modifications.

- Employ microwave-assisted synthesis (80°C, 30 min) to enhance regiocontrol and reduce reaction time compared to conventional reflux (6–8 hours) .

Structural Elucidation

Basic Question: What spectroscopic techniques are critical for confirming the molecular structure of this compound? Methodological Answer:

- NMR : Identify the amino proton (δ 4.5–5.0 ppm, broad singlet) and methyl groups (δ 1.2–1.5 ppm for 6-methyl).

- IR : Confirm nitrile (C≡N) stretching at 2200–2250 cm and NH bending at 1600–1650 cm.

- Mass Spectrometry : Look for [M+H] peaks with accurate mass matching theoretical values (±5 ppm) .

Advanced Question: How can X-ray crystallography resolve discrepancies in proposed hydrogen-bonding networks? Methodological Answer: Single-crystal X-ray diffraction (SCXRD) can unambiguously determine intermolecular interactions. demonstrates that slow solvent evaporation (methanol, 7 days) yields crystals suitable for SCXRD. Key steps:

- Resolve torsional angles between the naphthyridine core and trimethoxyphenyl group (e.g., 48.2–56.5°).

- Analyze N–H⋯N hydrogen bonds (2.8–3.0 Å) to validate dimerization patterns. Refinement with SHELXTL software ensures accuracy (R-factor < 0.05) .

Biological Activity Profiling

Basic Question: What in vitro assays are suitable for preliminary evaluation of bioactivity? Methodological Answer:

- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays (IC determination) against kinases like CDK2 or EGFR.

- Antimicrobial Screening : Perform broth microdilution (MIC values) against Gram-positive bacteria (e.g., S. aureus ATCC 25923) .

Advanced Question: How can contradictory cytotoxicity data across cell lines be systematically analyzed? Methodological Answer:

- Conduct dose-response curves (0.1–100 μM) in triplicate and apply the Chou-Talalay method to calculate combination indices (CI).

- Use RNA sequencing to identify differential gene expression (e.g., apoptosis vs. proliferation pathways) in sensitive vs. resistant cell lines .

Stability and Degradation

Basic Question: What conditions accelerate hydrolytic degradation of the carbonitrile group? Methodological Answer:

- Expose the compound to aqueous buffers (pH 1–13) at 37°C. Monitor via HPLC (C18 column, acetonitrile/water gradient):

Advanced Question: How can photostability under UV light be quantified for long-term storage? Methodological Answer:

- Use a solar simulator (300–800 nm, 500 W/m) and measure degradation kinetics via UV-Vis spectroscopy (λ = 254 nm).

- Calculate half-life (t) using the Arrhenius equation and store samples in amber vials with desiccants (silica gel) to extend stability .

Computational Modeling

Advanced Question: How can DFT simulations predict regioselectivity in electrophilic substitution reactions? Methodological Answer:

- Optimize molecular geometry at the B3LYP/6-31G(d) level and calculate Fukui indices (f) to identify nucleophilic sites.

- Compare activation energies (ΔG) for substitution at C-4 vs. C-6 positions using Gaussian 16. Trimethoxyphenyl groups lower ΔG at C-4 due to resonance stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.